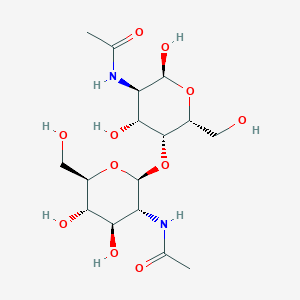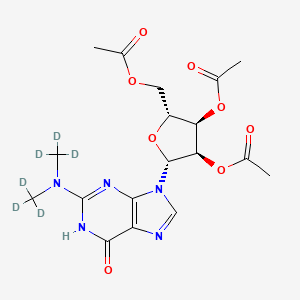
2',3',5'-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. The compound is often utilized in studies involving mass spectrometry and tRNA modifications related to cellular stress responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 typically involves the acetylation of guanosine followed by the introduction of deuterium atoms. The process generally includes the following steps:
Acetylation: Guanosine is treated with acetic anhydride in the presence of a catalyst to introduce acetyl groups at the 2’, 3’, and 5’ positions.
Methylation: The N2 position of the guanosine is methylated using a methylating agent such as dimethyl sulfate.
Deuteration: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the formation of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can result in the removal of acetyl groups.
科学研究应用
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 has several scientific research applications:
Mass Spectrometry: Used as a standard in mass spectrometry to quantify tRNA modifications.
Cellular Stress Response: Investigates the mechanism of 2’-deoxyoxanosine formation from 2’-deoxyguanosine and nitrous acid.
Biological Studies: Employed in studies related to RNA modifications and their impact on cellular functions.
作用机制
The compound exerts its effects primarily through its incorporation into RNA molecules. The deuterium labeling allows for precise tracking and quantification in mass spectrometry studies. The molecular targets include tRNA molecules, and the pathways involved are related to cellular stress responses and RNA modifications.
相似化合物的比较
Similar Compounds
2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine: The non-deuterated version of the compound.
2-(Dimethylamino)guanosine: Another derivative used in similar research applications.
Uniqueness
The primary uniqueness of 2’,3’,5’-Tri-O-acetyl-N2,N2-dimethyl Guanosine-D6 lies in its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. This labeling allows for more accurate and sensitive detection compared to non-deuterated analogs.
属性
分子式 |
C18H23N5O8 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[bis(trideuteriomethyl)amino]-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1/i4D3,5D3 |
InChI 键 |
GZKPCWCCXJQIPH-UEKSZCRCSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


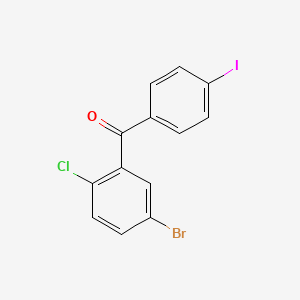
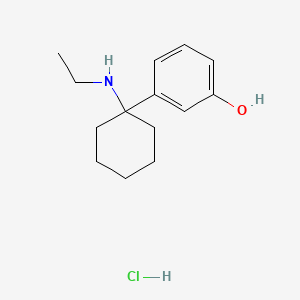
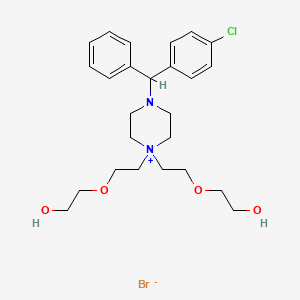

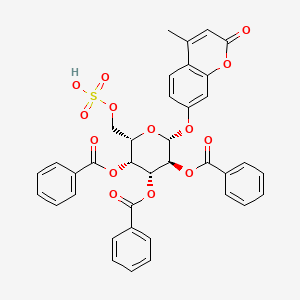
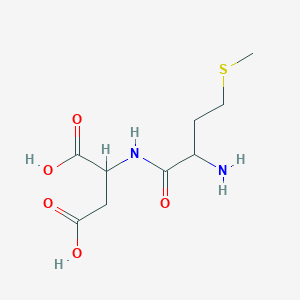

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
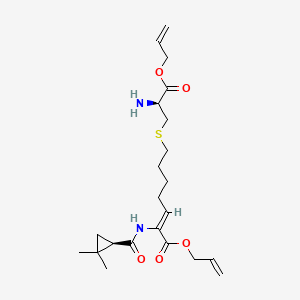



![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
